N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine is an organic compound with the molecular formula C16H25NO It is characterized by the presence of a cycloheptane ring attached to an amine group, which is further connected to a 4-methoxyphenyl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxyphenethylamine under reductive amination conditions. The process can be summarized as follows:
Formation of the imine intermediate: Cycloheptanone reacts with 4-methoxyphenethylamine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The aromatic ring and cycloheptane moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-10-8-14(9-11-16)12-13-17-15-6-4-2-3-5-7-15/h8-11,15,17H,2-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUTVEJCJODNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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